2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound featuring a pyrazole ring and a spirocyclic structure. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in drug design. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,3-diketones with arylhydrazines to form the pyrazole ring . The spirocyclic structure is then introduced through a series of cyclization reactions, often involving transition-metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, utilizing high-throughput techniques and automated systems to ensure consistency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The spirocyclic structure may also contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole structure but lacks the spirocyclic component.
2-phenyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with different substituents.
Uniqueness
2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-17-21(14-24-26(17)20-10-6-3-7-11-20)22(27)25-15-23(16-25)12-19(13-23)18-8-4-2-5-9-18/h2-11,14,19H,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEHATHOMMITFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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